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molecular formula C11H11NO3 B8222682 3-Cyano-4-propoxybenzoic acid

3-Cyano-4-propoxybenzoic acid

Cat. No. B8222682
M. Wt: 205.21 g/mol
InChI Key: RTCVLCCTDCZTLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08871777B2

Procedure details

NaOH (5.52 g, 0.138 mol) was dissolved in water (35 ml) under ice-bath, followed by slow addition of liquid bromine (3.5 ml, 0.068 mol) under cooling. After a solution of 5-acetyl-2-n-propoxybenzonitrile (7 g, 0.034 mol) in dioxane (35 ml) was slowly added dropwise thereto, the reaction continued for 2 h. The reaction mixture was adjusted slowly to a pH of about 2 with a diluted hydrochloric acid to generate a large amount of light yellow solid. After filtered, the resultant solid was washed with ethyl acetate, and filtered to obtain the title compound (6.5 g, yield: 92%). 1H NMR (CDCl3) δ: 13.21 (1H, br), 8.18 (1H, d), 8.15 (1H, dd), 7.34 (1H, d), 4.18 (2H, t), 1.79 (2H, m), 1.00 (3H, t).
Name
Quantity
5.52 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Name
5-acetyl-2-n-propoxybenzonitrile
Quantity
7 g
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
92%

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].BrBr.[C:5]([C:8]1[CH:9]=[CH:10][C:11]([O:16][CH2:17][CH2:18][CH3:19])=[C:12]([CH:15]=1)[C:13]#[N:14])(=[O:7])C.Cl>O.O1CCOCC1>[C:13]([C:12]1[CH:15]=[C:8]([CH:9]=[CH:10][C:11]=1[O:16][CH2:17][CH2:18][CH3:19])[C:5]([OH:7])=[O:1])#[N:14] |f:0.1|

Inputs

Step One
Name
Quantity
5.52 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
35 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.5 mL
Type
reactant
Smiles
BrBr
Step Three
Name
5-acetyl-2-n-propoxybenzonitrile
Quantity
7 g
Type
reactant
Smiles
C(C)(=O)C=1C=CC(=C(C#N)C1)OCCC
Name
Quantity
35 mL
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling
FILTRATION
Type
FILTRATION
Details
After filtered
WASH
Type
WASH
Details
the resultant solid was washed with ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)C=1C=C(C(=O)O)C=CC1OCCC
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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